molecular formula C28H26N2O4 B2559250 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 897617-77-5

2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2559250
CAS No.: 897617-77-5
M. Wt: 454.526
InChI Key: RIOUBWXWFVHTGH-UHFFFAOYSA-N
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Description

This compound is a quinolinone-derived acetamide featuring a 4-ethylbenzoyl moiety at position 3 and a 2-methoxyphenyl group attached to the acetamide nitrogen. The 4-ethylbenzoyl group may contribute to hydrophobic interactions in biological systems, while the 2-methoxyphenyl substituent introduces steric and electronic effects distinct from para-substituted analogs.

Properties

IUPAC Name

2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-4-19-10-12-20(13-11-19)27(32)22-16-30(24-14-9-18(2)15-21(24)28(22)33)17-26(31)29-23-7-5-6-8-25(23)34-3/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOUBWXWFVHTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves multiple steps. One common synthetic route includes the reaction of 4-ethylbenzoyl chloride with 6-methyl-4-oxo-1,4-dihydroquinoline in the presence of a base to form an intermediate. This intermediate is then reacted with 2-methoxyphenylacetic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on the Quinolinone Core

Compound A : 2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide
  • Key Differences: Core Structure: Incorporates a fused dioxino ring, increasing rigidity and possibly reducing conformational flexibility compared to the target compound. Substituents: 4-Ethoxybenzoyl (vs. 4-ethylbenzoyl) and 4-methoxyphenyl (vs. 2-methoxyphenyl).
  • Implications : The ethoxy group may enhance solubility via polar interactions, while the para-methoxy substitution on the phenyl ring could alter binding affinity due to reduced steric hindrance.
Compound B : 2-{3-[(4-Chlorophenyl)sulfonyl]-6-ethyl-4-oxo-1(4H)-quinolinyl}-N-(3-methylphenyl)acetamide
  • Substituents: 3-Methylphenyl (vs. 2-methoxyphenyl) and 4-chlorophenylsulfonyl (vs. 4-ethylbenzoyl).
  • Implications : The sulfonyl group may improve target selectivity in enzymes, while the methyl group on the phenyl ring offers less steric bulk than methoxy.

Acetamide Nitrogen Substitutions

Compound C : 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
  • Key Differences :
    • Substituents : 4-Chlorophenyl (vs. 2-methoxyphenyl) and benzenesulfonyl (vs. 4-ethylbenzoyl).
  • Implications : The chloro group’s electronegativity may enhance dipole interactions, while the lack of methoxy reduces steric hindrance.
Compound D : N-Substituted 2-arylacetamides (e.g., )
  • Key Differences: Core Structure: Pyrazol-4-yl rings (vs. Substituents: Dichlorophenyl groups introduce strong electron-withdrawing effects.
  • Implications : Dichloro substitutions may enhance binding to hydrophobic pockets but reduce solubility.

Data Table: Structural and Functional Comparisons

Parameter Target Compound Compound A Compound B Compound C
Core Structure 1,4-Dihydroquinolinone Dioxino-fused quinolinone Quinolinone Quinolinone
Position 3 Substituent 4-Ethylbenzoyl 4-Ethoxybenzoyl 4-Chlorophenylsulfonyl Benzenesulfonyl
Acetamide N-Substituent 2-Methoxyphenyl 4-Methoxyphenyl 3-Methylphenyl 4-Chlorophenyl
Lipophilicity (logP)* High (estimated) Moderate High High
Solubility Moderate (benzoyl) High (ethoxy) Low (sulfonyl) Low (chloro)
Hydrogen Bonding Amide NH, methoxy O Amide NH, ethoxy O Sulfonyl O, amide NH Sulfonyl O, amide NH

*Lipophilicity estimated based on substituent contributions.

Research Findings and Implications

  • Electronic Effects : The target’s 4-ethylbenzoyl group provides balanced hydrophobicity, whereas sulfonyl groups in Compounds B and C increase polarity but may reduce cell permeability .
  • Biological Interactions : Compounds with sulfonyl groups (B, C) show higher affinity for enzymes with polar active sites, while the target’s benzoyl moiety may favor hydrophobic binding pockets.

Biological Activity

The compound 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a member of the dihydroquinoline derivatives, known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological potential, and relevant case studies.

The molecular formula of this compound is C29H28N2O6C_{29}H_{28}N_{2}O_{6} with a molecular weight of approximately 500.5 g/mol . Its structure features several functional groups that contribute to its biological properties:

PropertyValue
Molecular Weight500.5 g/mol
LogP6.0359
SolubilityVaries by solvent

The high logP value indicates significant lipophilicity, suggesting good membrane permeability which is crucial for biological activity.

The biological activity of this compound primarily involves interactions with specific molecular targets within biological systems. Research indicates that compounds in this class may function as enzyme inhibitors or receptor modulators, affecting various signaling pathways.

Binding Affinities

Understanding the binding affinities and inhibition constants of this compound can provide insights into its pharmacological potential. For instance, studies have shown that similar compounds exhibit inhibitory effects on key enzymes involved in metabolic pathways, including:

  • Cyclooxygenase (COX) Inhibition : Compounds like this can inhibit COX enzymes, which are crucial in the inflammatory response.
  • Kinase Inhibition : Some dihydroquinoline derivatives have been shown to inhibit kinases involved in cancer cell proliferation.

Biological Activity and Case Studies

Several studies have investigated the biological effects of related compounds, highlighting the potential therapeutic applications of this class of molecules.

  • Anticancer Activity :
    • A study demonstrated that related dihydroquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancers. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties :
    • Research has indicated that compounds similar to 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The efficacy was linked to disruption of bacterial cell membranes.
  • Anti-inflammatory Effects :
    • In vivo studies showed that these compounds could reduce inflammation in models of arthritis by inhibiting pro-inflammatory cytokine release.

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